1,2,3,4-Tetrahydrobenzo[h]quinoline
Overview
Description
1,2,3,4-Tetrahydrobenzo[h]quinoline is a heterocyclic organic compound belonging to the quinoline family It is characterized by a fused benzene and pyridine ring system, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydrobenzo[h]quinoline can be synthesized through several methods, including the Skraup synthesis. This method involves the reaction of 1-naphthylamine with glycerol in the presence of sulfuric acid and an oxidizing agent. Another approach is the reaction of epichlorohydrin with aromatic amines, which yields this compound as a by-product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydrobenzo[h]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride are used to oxidize the compound to its corresponding quinoline derivative.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound to its tetrahydro derivative.
Substitution: Halogenation reactions can be performed using halogenating agents like thionyl chloride or bromide.
Major Products Formed:
Oxidation: Quinoline derivatives
Reduction: Tetrahydroquinoline derivatives
Substitution: Halogenated derivatives such as 6-chloro-1,2,3,4-tetrahydrobenzo[h]quinoline
Scientific Research Applications
1,2,3,4-Tetrahydrobenzo[h]quinoline has found applications in various scientific research areas:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1,2,3,4-Tetrahydrobenzo[h]quinoline is similar to other quinoline derivatives, such as quinoline itself and benzo[h]quinoline. its unique structural features, such as the tetrahydro modification, contribute to its distinct chemical and biological properties. These differences make it a valuable compound for specific applications where other quinoline derivatives may not be as effective.
Comparison with Similar Compounds
Quinoline
Benzo[h]quinoline
3-Hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline
6-Chloro-1,2,3,4-tetrahydrobenzo[h]quinoline
Properties
IUPAC Name |
1,2,3,4-tetrahydrobenzo[h]quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-2-6-12-10(4-1)7-8-11-5-3-9-14-13(11)12/h1-2,4,6-8,14H,3,5,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYNGXZHZGJYPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3C=C2)NC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452969 | |
Record name | 1,2,3,4-Tetrahydrobenzo[h]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5223-80-3 | |
Record name | 1,2,3,4-Tetrahydrobenzo[h]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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